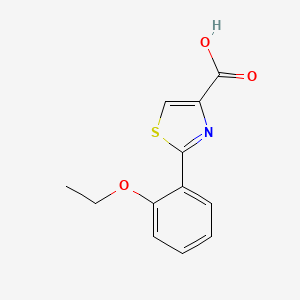

2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-10-6-4-3-5-8(10)11-13-9(7-17-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXQOAAWMHGLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047309-49-8 | |

| Record name | 2-(2-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or ethoxyphenyl group.

Scientific Research Applications

Chemistry Applications

Building Block in Synthesis:

2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation and substitution, allowing for the introduction of diverse functional groups onto the thiazole ring or ethoxyphenyl group.

Catalysis:

The compound has been explored for its potential use as a catalyst in chemical reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it valuable in organic synthesis.

Biological Applications

Antimicrobial Properties:

Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial activity. Studies have shown that compounds similar to 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria . The compound's unique structure allows it to interact effectively with microbial targets.

Anticancer Activity:

The compound has been investigated for its potential anticancer properties. Structural modifications of related thiazole compounds have demonstrated significant antiproliferative activity against cancer cell lines, with IC50 values indicating potent effects . For instance, derivatives of thiazole have been shown to inhibit tubulin polymerization, a critical process for cancer cell division.

Medicinal Applications

Drug Development:

Due to its biological activities, 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is being explored as a candidate for drug development targeting infections and cancer. Its dual functionality as both an amino compound and a carboxylic acid enhances its potential for diverse biological interactions compared to other thiazole derivatives.

Mechanism of Action:

The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction alters their activity, leading to various biological effects including antimicrobial and anticancer activities.

Industrial Applications

Material Development:

In industrial settings, this compound is utilized in the development of new materials. Its chemical properties allow it to be incorporated into polymers or other materials that require specific functionalities or enhanced performance characteristics.

Catalytic Reactions:

The compound's role as a catalyst in industrial chemical processes can lead to more efficient production methods and reduced environmental impact through lower energy requirements and waste generation.

Data Tables

Case Studies

- Anticancer Efficacy: A study on structural modifications of thiazole derivatives demonstrated significant anticancer activity against prostate cancer cells, highlighting the importance of specific substitutions on the thiazole ring for improving potency .

- Antimicrobial Activity: Research evaluating the antimicrobial efficacy of thiazole derivatives showed promising results against Bacillus subtilis and Aspergillus niger, suggesting that modifications can enhance activity against specific pathogens .

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-carboxylic Acid Derivatives

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Table 1: Structural Comparison of Thiazole-4-carboxylic Acid Derivatives

AgrA Inhibition and Anti-QS Activity

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid demonstrated strong binding affinity to the AgrA receptor (QS regulator in Staphylococcus aureus), with docking scores comparable to FDA-approved inhibitors like savirin . Its para-methyl group likely optimizes hydrophobic interactions within the AgrA binding pocket.

- However, the electron-donating ethoxy group could enhance solubility, improving bioavailability .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | 2-(2-Ethoxyphenyl) Target | 2-(4-Methylphenyl) Analog | 2-(2-Thienyl) Analog |

|---|---|---|---|

| Molecular Weight | ~265.29 | 235.26 | 223.26 |

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~2.5 | ~1.9 |

| Solubility | Moderate (ethoxy enhances aqueous solubility) | Low (hydrophobic methyl) | Low (thienyl group) |

| Hydrogen Bond Acceptors | 4 | 3 | 4 |

Docking and Binding Studies

- 2-(4-Methylphenyl) analog exhibited binding energies of -3.5 to -4.1 kcal/mol with AgrA, comparable to natural ligands .

- Hypothesis for Target Compound: Ortho-substitution may reduce binding affinity due to steric clashes but could improve selectivity for other targets (e.g., EP2/EP3 receptors, as seen in related oxazolidinone derivatives ).

Biological Activity

2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, characterized by a thiazole ring and an ethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is C12H12N2O3S, with a molecular weight of approximately 264.30 g/mol. The structure includes:

- Thiazole Ring : A five-membered ring containing nitrogen and sulfur, known for its biological significance.

- Ethoxyphenyl Group : Enhances solubility and biological interactions.

- Carboxylic Acid Group : Contributes to the compound's reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. Specifically, 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid has been investigated for its ability to inhibit bacterial growth. A study demonstrated that thiazole derivatives can effectively target both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial activity. The specific mechanism often involves interference with bacterial protein synthesis or cell wall integrity .

Anticancer Potential

The anticancer properties of 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid have also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation through modulation of key signaling molecules such as NF-κB and COX-2 .

The biological activity of 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.

- Receptor Binding : It can bind to receptors that regulate cell growth and apoptosis, leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial effectiveness of various thiazole derivatives against common pathogens. Results indicated that 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(2-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid | 15 | Staphylococcus aureus |

| Control Antibiotic | 10 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12 ± 1.5 | Apoptosis induction |

| HCT116 (Colorectal Cancer) | 8 ± 0.5 | Cell cycle arrest |

Q & A

Basic Question

- NMR spectroscopy :

- X-ray crystallography :

- Use SHELX software for structure refinement. Key parameters:

- R-factor : Aim for <0.05 for high-resolution data.

- Twinned data : Apply HKLF5 instructions in SHELXL to resolve overlapping reflections .

What strategies optimize solubility and stability for in vitro biological assays?

Basic Question

- Solubility :

- Stability :

How can contradictory pharmacological data (e.g., EC₅₀ variability) across assays be resolved?

Advanced Question

Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies include:

- Dose-response normalization : Use internal controls (e.g., reference agonists) to calibrate EC₅₀ values .

- Off-target profiling : Employ broad-panel kinase or GPCR assays to identify non-specific interactions .

- Receptor subtype selectivity : For EP2/EP3 targets, validate with siRNA knockdowns to confirm target engagement .

What advanced computational methods predict structure-activity relationships (SAR) for thiazole-carboxylic acid derivatives?

Advanced Question

- Molecular docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with EP2/EP3 receptors. Key residues:

- EP2 : Arg277 forms hydrogen bonds with the carboxylic acid group .

- EP3 : Hydrophobic pockets accommodate the ethoxyphenyl moiety .

- MD simulations :

How do crystallographic refinement protocols (e.g., SHELX) address challenges in resolving thiazole ring disorder?

Advanced Question

- Disorder modeling :

- Validation :

What analytical workflows reconcile discrepancies in mass spectrometry (MS) and elemental analysis data?

Advanced Question

- High-resolution MS (HRMS) :

- Elemental analysis :

- Complementary techniques :

How can regioselectivity challenges in thiazole ring functionalization be addressed?

Advanced Question

- Directing groups :

- Metal-mediated strategies :

What are the best practices for evaluating metabolic stability in preclinical studies?

Advanced Question

- Liver microsome assays :

- CYP450 inhibition :

How can researchers leverage patent data to identify novel analogs with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.